Chlorhydrate de 4-aminopyrimidine

Vue d'ensemble

Description

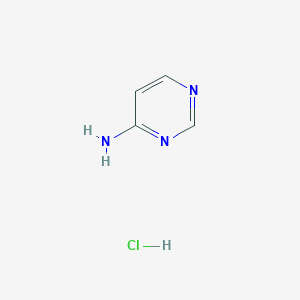

4-Aminopyrimidine hydrochloride is an organic compound with the chemical formula C₄H₆ClN₃. It is a derivative of pyrimidine, an aromatic heterocycle that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.

Applications De Recherche Scientifique

4-Aminopyrimidine hydrochloride has numerous applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and antiviral properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.

Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

4-Aminopyrimidine hydrochloride primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

The compound acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation subsequently leads to an increase in neurotransmitter release at the neuromuscular junction . It has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .

Biochemical Pathways

4-Aminopyrimidine hydrochloride affects the potassium conductance in physiology and biophysics . It is a relatively selective blocker of members of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyrimidine hydrochloride are complex. It is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain . The compound has a high bioavailability of 96% .

Result of Action

The blocking of voltage-gated potassium channels by 4-Aminopyrimidine hydrochloride leads to a range of effects. In the context of neurological diseases, it has been used to manage some of the symptoms of multiple sclerosis, and is indicated for symptomatic improvement of walking in adults with several variations of the disease . In laboratory settings, it is used as a research tool in characterizing subtypes of the potassium channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyrimidine hydrochloride. For instance, it has been used as a bird repellent and is known to be highly soluble in water and volatile . It can be very persistent in soil systems . It is also known to be a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .

Analyse Biochimique

Biochemical Properties

4-Aminopyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and orotate phosphoribosyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

Cellular Effects

4-Aminopyrimidine hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of potassium channels, which are crucial for maintaining the cell’s membrane potential and regulating cellular excitability . Additionally, 4-Aminopyrimidine hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 4-Aminopyrimidine hydrochloride involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as dihydroorotase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the metabolic flux of pyrimidine nucleotides. Furthermore, 4-Aminopyrimidine hydrochloride can activate or inhibit various signaling pathways by interacting with receptors and ion channels on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyrimidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminopyrimidine hydrochloride remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to 4-Aminopyrimidine hydrochloride in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Aminopyrimidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activities and signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

4-Aminopyrimidine hydrochloride is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, 4-Aminopyrimidine hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . The compound’s distribution can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of 4-Aminopyrimidine hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activities and metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyrimidine hydrochloride typically involves the reaction of 4-aminopyrimidine with hydrochloric acid. One common method includes the following steps:

Starting Material: 4-aminopyrimidine.

Reaction with Hydrochloric Acid: The 4-aminopyrimidine is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution.

Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of 4-aminopyrimidine hydrochloride is complete.

Isolation and Purification: The product is isolated by filtration or evaporation of the solvent and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-aminopyrimidine hydrochloride may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization Reactions: It can form fused ring systems through cyclization reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Depending on the reagent, various substituted pyrimidines can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Cyclization Products: Cyclization reactions can yield fused pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminopyrimidine: Another aminopyrimidine derivative with similar chemical properties but different biological activities.

4-Aminopyridine: A related compound used in the study of potassium channels and as a drug for multiple sclerosis.

4-Aminopyrimidine-5-carbaldehyde: A derivative used in the synthesis of fused pyrimidine systems.

Uniqueness

4-Aminopyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its versatility in chemical synthesis and broad range of biological activities make it a valuable compound in various research fields.

Propriétés

Numéro CAS |

174500-31-3 |

|---|---|

Formule moléculaire |

C4H8Cl3N3 |

Poids moléculaire |

204.48 g/mol |

Nom IUPAC |

pyrimidin-4-amine;trihydrochloride |

InChI |

InChI=1S/C4H5N3.3ClH/c5-4-1-2-6-3-7-4;;;/h1-3H,(H2,5,6,7);3*1H |

Clé InChI |

AULBTJATYBMLOV-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1N.Cl |

SMILES canonique |

C1=CN=CN=C1N.Cl.Cl.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-aminopyrimidine hydrochloride in the synthesis of pyrido[2,3-d]pyrimidine derivatives?

A1: 4-Aminopyrimidine hydrochloride serves as a crucial starting material in synthesizing 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the reaction pathway involving 4-aminopyrimidine hydrochloride in the synthesis of these derivatives?

A2: While the provided abstracts do not detail the specific reaction mechanisms, they highlight that 5-acetyl-4-aminopyrimidine hydrochlorides, derived from 4-aminopyrimidine hydrochloride, react to form the desired 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] Further research into these papers would be needed to elucidate the complete reaction pathway and conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)

![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)

![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)